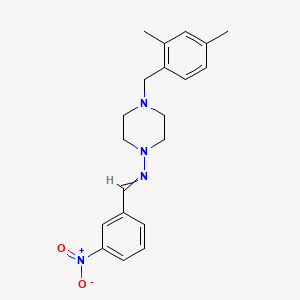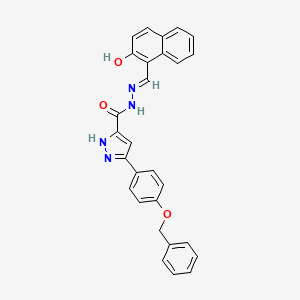
4-(2,4-dimethylbenzyl)-N-(3-nitrobenzylidene)piperazin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dimethylbenzyl)-N-(3-Nitrobenzyliden)piperazin-1-amin ist eine synthetische organische Verbindung, die zur Klasse der Piperazinderivate gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden häufig in der medizinischen Chemie für die Medikamentenentwicklung eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(2,4-Dimethylbenzyl)-N-(3-Nitrobenzyliden)piperazin-1-amin beinhaltet typischerweise die Reaktion von 2,4-Dimethylbenzylchlorid mit Piperazin, um einen Zwischenstoff zu bilden, der dann unter bestimmten Bedingungen mit 3-Nitrobenzaldehyd umgesetzt wird, um das Endprodukt zu erhalten. Die Reaktionsbedingungen können die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Säuren oder Basen umfassen, um die Reaktion zu erleichtern.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Dazu gehören die Verwendung von industriellen Reaktoren, die präzise Kontrolle der Reaktionsbedingungen und Reinigungsprozesse, um die Qualität und Ausbeute des Endprodukts zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-1-(3-nitrophenyl)methanimine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2,4-dimethylphenyl group. This can be achieved through a nucleophilic substitution reaction where 2,4-dimethylbenzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide.
Introduction of the Methanimine Group: The resulting compound is then reacted with 3-nitrobenzaldehyde under acidic conditions to form the methanimine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(2,4-Dimethylbenzyl)-N-(3-Nitrobenzyliden)piperazin-1-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.
Reduktion: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Substitution: Der Piperazinring kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Reduktionsmittel wie Wasserstoffgas oder Natriumborhydrid für Reduktionsreaktionen und Oxidationsmittel wie Kaliumpermanganat für Oxidationsreaktionen. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und Drücke, um den gewünschten Reaktionsweg zu gewährleisten.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So würde die Reduktion der Nitrogruppe ein Amin-Derivat ergeben, während die Oxidation zur Bildung verschiedener funktioneller Gruppen am Piperazinring führen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Für seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle oder Antikrebsaktivitäten.
Medizin: Für seinen potenziellen Einsatz als pharmazeutisches Mittel untersucht.
Industrie: Bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-(2,4-Dimethylbenzyl)-N-(3-Nitrobenzyliden)piperazin-1-amin hängt von seiner spezifischen biologischen Aktivität ab. Im Allgemeinen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren, was zu einer biologischen Reaktion führt. Die beteiligten Wege könnten Signaltransduktionswege, Stoffwechselwege oder andere zelluläre Prozesse umfassen.
Wirkmechanismus
The exact mechanism of action for N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-1-(3-nitrophenyl)methanimine would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various biological targets, potentially affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen von 4-(2,4-Dimethylbenzyl)-N-(3-Nitrobenzyliden)piperazin-1-amin gehören andere Piperazinderivate mit verschiedenen Substituenten an den Benzyl- und Benzyliden-Gruppen. Beispiele hierfür sind:
- 4-(2,4-Dimethylbenzyl)-N-(4-Nitrobenzyliden)piperazin-1-amin
- 4-(2,4-Dimethylbenzyl)-N-(3-Chlorbenzyliden)piperazin-1-amin
Einzigartigkeit
Die Einzigartigkeit von 4-(2,4-Dimethylbenzyl)-N-(3-Nitrobenzyliden)piperazin-1-amin liegt in seinen spezifischen Substituenten, die seine chemische Reaktivität und biologische Aktivität beeinflussen können. Das Vorhandensein der Nitrogruppe kann beispielsweise ihre elektronischen Eigenschaften und Wechselwirkungen mit biologischen Zielstrukturen deutlich beeinflussen.
Eigenschaften
Molekularformel |
C20H24N4O2 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H24N4O2/c1-16-6-7-19(17(2)12-16)15-22-8-10-23(11-9-22)21-14-18-4-3-5-20(13-18)24(25)26/h3-7,12-14H,8-11,15H2,1-2H3 |
InChI-Schlüssel |
UEOWIYVGOTXFDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-iodo-9H-carbazol-9-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B11668785.png)
![(5E)-3-Benzyl-5-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668787.png)
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11668789.png)

![N'-[(E)-(3-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11668794.png)
![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668798.png)
![4-(2-{[(2-Bromobenzyl)sulfanyl]acetyl}carbohydrazonoyl)-2-methoxyphenyl methyl carbonate](/img/structure/B11668812.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11668832.png)
![(5E)-2-Sulfanylidene-3-[2-(trifluoromethyl)phenyl]-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-1,3-thiazolidin-4-one](/img/structure/B11668834.png)
![Ethyl 2-({[3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11668839.png)
![(5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11668845.png)
![(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668852.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11668856.png)
![4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,2-diol](/img/structure/B11668863.png)
